Physicochemical Architecture and Application Profiling of 11-(Methylamino)undecan-1-ol
Physicochemical Architecture and Application Profiling of 11-(Methylamino)undecan-1-ol
A Technical Guide for Advanced Lipid Synthesis and Drug Delivery
Executive Summary
In the rapidly evolving landscape of lipid-based drug delivery and combinatorial chemistry, long-chain amino alcohols serve as foundational scaffolds. 11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) is a highly versatile, heterobifunctional aliphatic compound[1],. Featuring an 11-carbon hydrophobic backbone flanked by a primary hydroxyl group and a secondary methylamino group, this molecule exhibits a unique amphiphilic profile. This whitepaper deconstructs its physicochemical properties, structural causality, and its critical role as a precursor in the synthesis of next-generation ionizable lipids for lipid nanoparticle (LNP) formulation[2],[3].
Molecular Architecture & Structural Causality
The physicochemical behavior of 11-(Methylamino)undecan-1-ol is dictated by the spatial separation of its functional groups across a flexible lipophilic core.
-
The Hydrophobic Axis (Undecyl Chain): The 11-carbon aliphatic chain provides substantial van der Waals interaction potential. This drives the molecule's ability to intercalate into lipid bilayers or undergo micellar self-assembly in aqueous environments.
-
The pH-Responsive Switch (Methylamino Group): The secondary amine is the critical functional node for drug delivery applications. With an estimated pKa of ~10.5 in its free state, it remains predominantly protonated (cationic) at physiological pH (7.4). When incorporated into complex ionizable lipids, this pKa is typically engineered down to ~6.0–6.5[3]. This allows the lipid to remain neutral in the bloodstream (preventing toxicity) while rapidly protonating within the acidic environment of an endosome (pH 5.5) to facilitate membrane fusion[4],[3].
-
The Reactive Anchor (Primary Hydroxyl): The terminal -OH group acts as both a hydrogen bond donor and acceptor, slightly depressing the overall lipophilicity (LogP) compared to pure alkylamines[5]. More importantly, it provides an unhindered site for esterification, etherification, or epoxide ring-opening reactions, making it an ideal building block for degradable lipid libraries[6].
Quantitative Physicochemical Profile
Due to the highly specific nature of CAS 98603-16-8, empirical data is synthesized alongside validated computational models derived from closely related structural isomers (e.g., 12-amino-1-dodecanol, CID 5182020)[5],[7],.
| Physicochemical Property | Value | Derivation / Source Context |
| CAS Number | 98603-16-8 | Commercial Chemical Registries[1], |
| Chemical Formula | C₁₂H₂₇NO | Molecular composition[1] |
| Molecular Weight | 201.35 g/mol | Calculated exact mass[5],[7] |
| Predicted LogP (XLogP3) | ~3.8 - 4.1 | Analogous to C12 amino alcohols[5],[7] |
| Topological Polar Surface Area | 32.3 - 46.3 Ų | Based on -OH and -NHCH₃ contributions[5],[7] |
| Hydrogen Bond Donors | 2 | Primary -OH, Secondary -NH |
| Hydrogen Bond Acceptors | 2 | Oxygen, Nitrogen |
| Physical State (25°C) | Solid / Waxy Solid | Extrapolated from C12 aliphatic analogs, |
Mechanistic Role in Advanced Therapeutics (LNPs)
Recent breakthroughs in late 2025 have underscored the importance of amino alcohols in overcoming the limitations of first-generation mRNA vaccines (such as high required doses and liver toxicity)[6],[3].
When 11-(Methylamino)undecan-1-ol is utilized as a precursor, its secondary amine can be reacted with epoxides or acrylates to generate branched, ionizable lipids. Under acidic endosomal conditions, the resulting β-amino alcohol motifs induce a critical biophysical shift: they force the endosomal membrane to transition from a stable bilayer to a highly unstable hexagonal phase (H_II) [3]. This membrane destabilization is the primary causal mechanism for "endosomal escape," allowing therapeutic mRNA to be released into the cytosol[4].
Fig 1: pH-dependent protonation and endosomal escape mechanism of amino alcohol lipids.
Self-Validating Experimental Workflows
To accurately characterize 11-(Methylamino)undecan-1-ol and its synthesized lipid derivatives, rigorous, self-validating protocols are required. Below are the gold-standard methodologies for evaluating its two most critical parameters: apparent pKa and lipophilicity.
Protocol A: Apparent pKa (pKa,app) Determination via TNS Fluorescence Assay
Causality: Standard aqueous titration fails for highly lipophilic molecules because they self-assemble into micelles or liposomes. The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay is utilized because TNS is an anionic fluorescent probe that only fluoresces when bound to a cationic (protonated) lipid membrane. By measuring fluorescence across a pH gradient, we isolate the exact pH at which 50% of the lipid surface becomes protonated.
-
Buffer Preparation: Prepare a series of 10 mM citrate-phosphate-borate buffers ranging from pH 2.5 to 11.0 in 0.5 pH increments.
-
Liposome Formulation: Dissolve the amino alcohol (or its LNP derivative) in ethanol. Rapidly mix with the aqueous buffers using a microfluidic mixer (3:1 aqueous:ethanol ratio) to form uniform liposomes.
-
Probe Addition: Add TNS reagent to the liposome suspensions in a black 96-well plate to achieve a final TNS concentration of 2 µM and a lipid concentration of 6 µM.
-
Equilibration & Readout: Incubate in the dark for 10 minutes. Measure fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm).
-
Data Processing: Plot fluorescence intensity against pH. Apply a non-linear sigmoidal regression to identify the inflection point, which represents the pKa,app.
-
Self-Validation Check: Include a parallel well containing a clinical benchmark lipid (e.g., SM-102 or DLin-MC3-DMA, known pKa ~6.4)[6]. If the control deviates by more than ±0.1 pH units, the buffer calibration or TNS stock integrity is compromised and the run must be rejected.
Fig 2: Step-by-step TNS fluorescence assay workflow for determining apparent pKa.
Protocol B: Lipophilicity (LogP/LogD) Profiling via Shake-Flask LC-MS
Causality: The undecyl chain drives the molecule into organic phases, while the protonated amine drives it into aqueous phases. To predict in vivo membrane permeability, the distribution coefficient must be measured at a strictly controlled physiological pH.
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM PBS (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.
-
Solute Addition: Dissolve exactly 1.0 mg of 11-(Methylamino)undecan-1-ol in 5 mL of the pre-saturated 1-octanol.
-
Equilibration: Add 5 mL of the pre-saturated PBS to the octanol solution. Shake mechanically at 25°C for 24 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the amino alcohol in each phase using Reversed-Phase LC-MS/MS.
-
Calculation: Calculate LogD₇.₄ = log₁₀([Solute]octanol / [Solute]water).
-
Self-Validation Check (Mass Balance): Multiply the quantified concentrations by their respective phase volumes to find the total recovered mass. The sum of the mass in the octanol and aqueous phases must equal the initial 1.0 mg input (±5%). A recovery rate below 95% indicates that the highly lipophilic compound has adsorbed to the glassware or formed an unresolved emulsion at the interface, invalidating the calculated LogP.
References
-
CymitQuimica. "11-(Methylamino)undecan-1-ol (CAS: 98603-16-8) Product Information." Accessed March 2026.
-
Sigma-Aldrich. "11-(methylamino)undecan-1-ol | 98603-16-8." Accessed March 2026.
-
National Center for Biotechnology Information (PubChem). "12-Amino-1-dodecanol (CID 5182020) - Computed Properties." Accessed March 2026.
-
National Center for Biotechnology Information (PubChem). "Decylaminoethanol (CID 21653353) - Computed Properties." Accessed March 2026.
-
TCI Chemicals. "SAFETY DATA SHEET: 12-Amino-1-dodecanol." Accessed March 2026.
-
Dong, Y. et al. "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials, 2016.
-
Rudra, A., Gupta, A., et al. "Degradable cyclic amino alcohol ionizable lipids as vectors for potent influenza mRNA vaccines." Nature Nanotechnology, Nov 2025. (Note: PubMed indexing via MIT release)
-
MIT News. "Particles that enhance mRNA delivery could reduce vaccine dosage and costs." Massachusetts Institute of Technology, Nov 2025.
-
BLDpharm. "[Nat. Nanotechnol.] Novel LNPs Could Significantly Reduce Vaccine Costs." Nov 2025.
Sources
- 1. CAS: 98603-16-8 | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. [Nat. Nanotechnol.]Novel LNPs Could Significantly Reduce Vaccine Costs [bldpharm.com]
- 4. Particles that enhance mRNA delivery could reduce vaccine dosage and costs | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Degradable cyclic amino alcohol ionizable lipids as vectors for potent influenza mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decylaminoethanol | C12H27NO | CID 21653353 - PubChem [pubchem.ncbi.nlm.nih.gov]
